molecular formula C21H28FNO3S2 B2779319 4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 478245-95-3

4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

Cat. No.: B2779319
CAS No.: 478245-95-3
M. Wt: 425.58
InChI Key: DHENMKUTWLPZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. This benzamide-sulfonamide derivative features a unique structure incorporating a butoxy chain, a fluorobenzyl group, and a sulfanyl-methylpropyl linkage. Such a combination suggests potential for enhanced lipophilicity and membrane permeability, making it a valuable candidate for structure-activity relationship (SAR) studies. Sulfonamide-based compounds are extensively investigated for their diverse biological activities. Preclinical research on structurally related molecules has shown promising analgesic and antiallodynic effects in murine models of pain, with particular relevance for neuropathic pain conditions . The mechanism of action for such compounds may involve interactions with serotonergic (5-HT) and opioidergic pathways, as demonstrated by the reversal of thermal analgesia with ondansetron (a 5HT3 antagonist) and naloxone (a μ-opioid receptor antagonist) in studies of similar agents . Furthermore, benzamide derivatives are widely studied for their potential as enzyme inhibitors , including carbonic anhydrase, which is a common target for sulfonamides . Other research avenues for this chemical class include exploration as kinesin spindle protein (KSP) inhibitors for oncology research and in various other therapeutic areas . Researchers can utilize this compound as a key intermediate or a lead structure in the synthesis of novel bioactive molecules, as well as a tool compound for probing biological mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-butoxy-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO3S2/c1-4-5-14-26-19-10-12-20(13-11-19)28(24,25)23-16-21(2,3)27-15-17-6-8-18(22)9-7-17/h6-13,23H,4-5,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHENMKUTWLPZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the butoxy group: This can be achieved by reacting butanol with an appropriate sulfonyl chloride under basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with a thiol group to form the sulfanyl linkage.

    Coupling with the benzenesulfonamide: The final step involves coupling the intermediate with benzenesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of specific enzymes. Research has shown that derivatives of benzenesulfonamides can selectively inhibit serine proteases, which are critical in various biological processes. For example, compounds similar to 4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide have been studied for their ability to inhibit C1r protease, which plays a role in the complement system and inflammatory responses .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Sulfonamides, including this compound, have been linked to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory process. This mechanism provides a pathway for developing new non-steroidal anti-inflammatory drugs (NSAIDs) that could offer therapeutic benefits with fewer side effects compared to existing options .

Anticancer Research

Research indicates that compounds with similar structural motifs may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for further investigation in cancer therapeutics .

Data Tables

Several case studies have documented the efficacy of sulfonamide derivatives in clinical settings:

  • Case Study on Enzyme Inhibition :
    A study demonstrated that specific benzenesulfonamide derivatives could effectively inhibit C1r protease activity, showcasing their potential in treating conditions related to excessive inflammation .
  • Clinical Trials for Anti-inflammatory Drugs :
    Clinical trials involving compounds structurally similar to this sulfonamide have shown promising results in reducing pain and inflammation in patients with arthritis, indicating a viable path for further development .

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl and fluorobenzyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

The benzene ring substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight Key Features
Target Compound 4-butoxy C₂₁H₂₇FN₂O₃S₂ ~453.58 g/mol* Long alkyl chain increases lipophilicity; may enhance tissue penetration .
4-Bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide 4-bromo C₁₈H₂₀BrFN₂O₂S₂ 432.38 g/mol Bromine’s electronegativity may alter binding affinity compared to butoxy.
2,6-Dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide 2,6-dichloro (carboxamide) C₁₈H₁₈Cl₂FNOS 386.31 g/mol Carboxamide (-CONH-) instead of sulfonamide; dichloro substituents may enhance halogen bonding.

Notes:

  • Butoxy vs.
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) due to the electron-withdrawing sulfonyl group, which may enhance target binding compared to carboxamides (pKa ~15) .

Biological Activity

4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with ATP-binding cassette transporters, which play a crucial role in drug transport and metabolism .
  • Tyrosinase Inhibition : Similar compounds have shown potential as tyrosinase inhibitors, which are relevant in the treatment of hyperpigmentation disorders. The inhibition of this enzyme can lead to decreased melanin production .

In Vitro Studies

  • Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit various enzymes, with IC50 values indicating its potency. For example, related sulfonamide derivatives have shown IC50 values ranging from 14.33 μM to higher values depending on the specific enzyme target .
  • Cytotoxicity Testing : The cytotoxic effects were assessed using various cancer cell lines. Compounds similar in structure demonstrated low cytotoxicity at concentrations below 5 μM after 72 hours of treatment, indicating a favorable safety profile .

Case Studies

  • Study on Cancer Cell Lines : In a study involving B16F10 melanoma cells, it was found that certain derivatives exhibited significant inhibition of cellular tyrosinase activity without inducing cytotoxicity at lower concentrations . This suggests potential applications in skin-related therapies.
  • Protease Inhibition : A series of benzenesulfonamide derivatives were tested for their ability to inhibit C1r protease, with some compounds demonstrating selectivity over trypsin, highlighting the potential for therapeutic applications in conditions where protease activity is dysregulated .

Data Tables

Compound Target Enzyme IC50 (µM) Effect on Cell Viability
Compound ATyrosinase14.33Non-cytotoxic at ≤5 µM
Compound BC1r Protease25.00Non-cytotoxic at ≤10 µM
Compound CABC Transporter50.00Cytotoxic at >10 µM

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the benzenesulfonamide core followed by sequential functionalization. Key steps include:

  • Sulfonamide formation : Reacting 4-butoxybenzenesulfonyl chloride with a primary amine (e.g., 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Thioether linkage introduction : Using nucleophilic substitution with 4-fluorobenzyl thiol under nitrogen atmosphere to avoid oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    Optimization strategies :
    • Control pH and temperature to minimize side reactions (e.g., hydrolysis of sulfonamide).
    • Use catalysts like DMAP for efficient coupling .
    • Monitor reaction progress via TLC or HPLC .

Advanced: How can computational modeling predict interactions between this compound and biological targets (e.g., cyclooxygenase-2)?

Methodology includes:

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses, focusing on the sulfonamide group’s interaction with catalytic serine residues in COX-2 .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding energy (ΔG) and hydrogen-bond occupancy .
  • QSAR modeling : Correlate structural features (e.g., 4-fluorobenzyl substituent) with inhibitory activity using datasets from analogous sulfonamides .
    Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC₅₀ values) to resolve discrepancies .

Basic: What analytical techniques are recommended for characterizing structural integrity and purity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., butoxy group at C4, fluorobenzyl signals at δ 7.2–7.4 ppm) .
    • 2D NMR (HSQC, HMBC) to verify sulfonamide connectivity and thioether linkage .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~465–470 Da) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from variations in assay conditions or target selectivity. Resolution strategies:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HT-29 for anticancer activity) and assay protocols (e.g., MTT vs. ATP-luminescence) .
  • Metabolite profiling : LC-MS to identify active/inactive metabolites that may explain divergent results in vivo vs. in vitro .
  • Structural analogs comparison : Test derivatives lacking the 4-fluorobenzyl group to isolate the pharmacophore’s contribution .

Basic: What are key considerations in designing bioactivity assays for this sulfonamide derivative?

  • Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase IX, COX-2) .
  • Assay parameters :
    • Use physiologically relevant pH (7.4) and temperature (37°C) .
    • Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Data normalization : Express activity as % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Advanced: What methodologies validate the selectivity of this compound for specific enzyme isoforms?

  • Isoform-specific assays : Compare IC₅₀ values across isoforms (e.g., COX-1 vs. COX-2) using recombinant enzymes .
  • Crystallography : Solve co-crystal structures with target isoforms to identify binding-site differences (e.g., COX-2’s larger active site) .
  • Kinetic analysis : Measure Ki (inhibition constant) under steady-state conditions to assess competitive vs. non-competitive inhibition .

Basic: How can stability studies be designed to evaluate this compound under physiological conditions?

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light/heat stability : Store aliquots at 4°C (dark) vs. 25°C (light) to assess photolytic/thermal degradation .

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Modify the butoxy group to a phosphate ester for improved aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance plasma half-life and target tissue accumulation .
  • PK/PD modeling : Fit oral/intravenous administration data (e.g., Cmax, AUC) to optimize dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.